Platinum(II) dichloride complexed with 1,2-bis(diphenylphosphino)ethane, commonly referred to as platinum dichloride diphosphine, is a coordination compound with the formula . This compound features a square planar geometry typical of platinum(II) complexes, where the platinum center is coordinated by two chloride ligands and two phosphorus atoms from the diphosphine ligand. The diphosphine ligand, 1,2-bis(diphenylphosphino)ethane, consists of two diphenylphosphino groups connected by an ethylene bridge, enhancing the electron-donating ability of the phosphorus atoms towards the platinum center. The compound is notable for its stability and reactivity in various
The reactions involving platinum dichloride diphosphine can be categorized into several types:
Platinum-based compounds have been extensively studied for their biological activity, particularly in cancer therapy. Platinum dichloride diphosphine exhibits cytotoxic properties similar to other platinum drugs like cisplatin. Its mechanism of action typically involves DNA binding and cross-linking, which disrupts DNA replication and transcription processes in rapidly dividing cancer cells. Studies have shown that platinum dichloride diphosphine can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in anticancer drug development .
The synthesis of platinum dichloride diphosphine generally involves:
Platinum dichloride diphosphine has several applications:
Interaction studies have demonstrated that platinum dichloride diphosphine readily forms complexes with other ligands such as triphenylphosphine and various olefins. These interactions are characterized by changes in chemical shifts in NMR spectroscopy and shifts in infrared spectra indicating successful coordination . Additionally, studies have shown that the presence of electron-donating groups enhances stability and reactivity towards ligand exchange processes .
Several compounds share structural similarities with platinum dichloride diphosphine. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
Platinum(II) Dichloride | Simple coordination without additional ligands | |
Platinum(II) Diethylamine Complex | Uses amines instead of phosphines | |
Platinum(II) Triphenylphosphine | Contains triphenylphosphine; different sterics | |
Platinum(II) Diphosphine | Uses 1,3-bis(diphenylphosphino)propane; larger ligand | |
Platinum(II) Dimethylamine Complex | Features dimethylamine ligands |
Platinum dichloride diphosphine stands out due to its specific ligand structure that provides unique electronic properties and sterics compared to these similar compounds.
Platinum(II) dichloride complexed with 1,2-bis(diphenylphosphino)ethane, designated as platinum(II) dichloride bis(1,2-diphenylphosphino)ethane, exhibits a characteristic square-planar coordination geometry around the platinum(II) metal center [1] [2]. The platinum(II) atom is ligated by two phosphorus and two chlorine atoms in the equatorial plane, resulting in a perfect square-planar coordination sphere [1] [2].
Comprehensive X-ray crystallographic investigations have revealed critical structural parameters for this coordination complex [1] [2] [3]. The molecular structure features bidentate coordination by the phosphorus atoms of the cis-1,2-bis(diphenylphosphino)ethylene ligand, with the metal coordination sphere completed by two chloride anions [1] [2].
Structural Parameter | Value (Å or °) | Reference |
---|---|---|
Platinum-Phosphorus Bond Length | 2.210(2) - 2.219(2) | [1] [2] |
Platinum-Chlorine Bond Length | 2.358(2) - 2.366(3) | [1] [2] |
Phosphorus-Platinum-Phosphorus Bond Angle | 86.66(11) - 87.08(5) | [1] [2] |
Chlorine-Platinum-Chlorine Bond Angle | 90.33(7) - 91.03(5) | [1] [2] |
The τ₄ descriptor for fourfold coordination demonstrates the planarity of the coordination environment [1] [2]. For square-planar geometries, τ₄ values approach 0.00, while tetrahedral and trigonal-pyramidal arrangements exhibit values of 1.00 and 0.85, respectively [1] [2]. The measured τ₄ values for different polymorphic forms range from 0.0 to 0.05, confirming perfect square-planar coordination spheres for each platinum atom [1] [2].
Crystallographic analysis reveals that the complex molecule adopts a rigid conformation with the 1,2-bis(diphenylphosphino)ethylene ligand forming a five-membered chelate ring with the platinum center [1] [2]. The ethylene bridge connecting the two phosphorus atoms maintains a specific geometric arrangement that optimizes the bidentate coordination [1] [2].
Nuclear magnetic resonance spectroscopy provides crucial insights into the bonding characteristics of the platinum-phosphorus and platinum-chlorine interactions in this coordination complex [4] [5] [6]. Phosphorus-31 nuclear magnetic resonance studies reveal distinctive chemical shifts and coupling patterns that characterize the coordination environment [4] [5] [6].
The platinum-195 nuclear magnetic resonance technique offers exceptional sensitivity for structural elucidation of platinum species in solution [7] [8]. The resonance frequency relative to proton nuclear magnetic resonance at 100 megahertz occurs at approximately 21.4 megahertz [7] [8]. Chemical shifts of platinum-195 nuclei span an extensive range exceeding 13,000 parts per million, providing highly sensitive detection of changes in the platinum chemical environment [7] [8].
Platinum-phosphorus coupling constants serve as indicators of bond strength and electronic character [9] [10]. The magnitude of the platinum-phosphorus coupling constant correlates with the s-character of the orbitals involved in the platinum-phosphorus bond [9] [10]. Research demonstrates that as bond length increases, the coupling constant decreases, establishing a quantitative relationship between structural and spectroscopic parameters [9] [10].
Spectroscopic Parameter | Typical Range | Bonding Implication |
---|---|---|
¹J(Platinum-Phosphorus) | 1690-2635 Hz | Bond strength and s-character |
Platinum-195 Chemical Shift | Variable | Electronic environment |
Phosphorus-31 Chemical Shift | Ligand-dependent | Coordination state |
The trans-influence phenomenon significantly affects the spectroscopic properties of this complex [9] [10] [11]. Ligands positioned trans to each other in square-planar complexes exhibit mutual weakening effects on their respective metal-ligand bonds [9] [10] [11]. This influence manifests in both bond length variations and corresponding changes in coupling constants [9] [10] [11].
Infrared spectroscopy provides complementary information about the vibrational characteristics of the platinum-phosphorus and platinum-chlorine bonds [12] [13]. The metal-ligand stretching frequencies correlate with bond strength and coordination geometry [12] [13]. Systematic studies of similar platinum(II) complexes demonstrate characteristic frequency ranges for different bonding modes [12] [13].
Multiple polymorphic forms of platinum(II) dichloride bis(1,2-diphenylphosphino)ethane have been characterized through crystallographic studies [1] [3] [14]. Three distinct monoclinic polymorphs demonstrate variations in crystal packing and solvation patterns while maintaining similar molecular geometries [1] [3].
The first polymorph crystallizes in space group P2₁/n without solvent molecules in the unit cell [1] [3]. The second polymorph adopts space group P2₁/m as a chloroform and methylene chloride solvate, with the complex molecule possessing mirror symmetry [1] [3]. The third polymorph forms in space group P2₁/c with one complex molecule in the asymmetric unit accompanied by two solvate chloroform molecules [1] [3].
Polymorph | Space Group | Solvation | Mirror Symmetry |
---|---|---|---|
Form I | P2₁/n | Solvent-free | Absent |
Form II | P2₁/m | Chloroform/Methylene chloride | Present |
Form III | P2₁/c | Dichloroform | Absent |
Comparative analysis of bond lengths and angles across the three polymorphic forms reveals remarkable consistency in the immediate coordination environment of the platinum center [1] [3]. The platinum-phosphorus bond lengths vary minimally between 2.210(2) and 2.219(2) angstroms across all forms [1] [3]. Similarly, platinum-chlorine bond lengths remain within the narrow range of 2.358(2) to 2.366(3) angstroms [1] [3].
Supramolecular interactions distinguish the polymorphic forms through distinct hydrogen bonding patterns and π-π interactions [1] [3]. The chloroform solvate molecules in certain polymorphs engage in weak hydrogen bonds with the metal-bound chlorine atoms [1] [3]. Face-on chlorine-π interactions between chloroform molecules and aromatic rings of the ligand create additional stabilization [1] [3].
The polymorphic behavior extends beyond this specific complex to related platinum(II) systems containing similar diphosphine ligands [15] [16]. Concomitant polymorphism and conformational polymorphism occur in structurally analogous complexes, demonstrating the general tendency for multiple crystalline forms in this class of coordination compounds [15] [16].
Intermolecular phenyl and chloro ligand transfer reactions involving platinum dichloride diphenylphosphine ethane complexes represent a fundamental class of organometallic transformations. These processes involve the exchange of organic and halide ligands between different metal centers, demonstrating the dynamic nature of metal-ligand bonding in solution [1] [2].
The reaction between bis(phenyl)platinum diphenylphosphine ethane and dichloro(1,5-cyclooctadiene)platinum provides a well-characterized example of this phenomenon. When equimolar amounts of these complexes are combined in dichloromethane at room temperature, a mixture of products is obtained: bis(phenyl)(1,5-cyclooctadiene)platinum (38% yield), chloro(phenyl)(1,5-cyclooctadiene)platinum (53% yield), and dichloroplatinum diphenylphosphine ethane (72% yield) [1] [2]. This reaction demonstrates the reversible nature of phenyl and chloro ligand exchange among platinum centers.
The mechanism of these transfer reactions involves the formation of transient bridged intermediates. The process is strongly inhibited by the addition of chloride ions, indicating that the reaction proceeds through a mechanism involving chloride dissociation [1]. The transfer occurs via intermolecular ligand exchange, where the phenyl and chloro ligands redistribute among the platinum complexes to achieve thermodynamic equilibrium.
Interestingly, the rate of ligand transfer depends on the nature of the metal centers involved. When bis(phenyl)platinum diphenylphosphine ethane reacts with dichloro(1,5-cyclooctadiene)palladium, the phenyl ligand transfer from platinum to palladium occurs rapidly, followed by insertion of the carbon-carbon double bond of the cyclooctadiene ligand into the palladium-phenyl bond [1]. This results in the formation of a unique dimeric palladium complex with bridging chloride ligands.
The reverse process, involving phenyl ligand transfer from palladium to platinum, has also been observed. Chloro(phenyl)(2,2'-bipyridine)palladium reacts with dichloro(1,5-cyclooctadiene)platinum to produce chloro(phenyl)(1,5-cyclooctadiene)platinum [1]. However, this reaction proceeds more slowly than the corresponding palladium-palladium exchange, indicating that the nature of the metal center significantly influences the transfer kinetics.
Temperature plays a crucial role in these transformations. At elevated temperatures, the equilibrium between different ligand arrangements shifts, and the rate of exchange increases. The reversible nature of these processes allows for the preparation of mixed-ligand complexes that might be difficult to obtain through direct synthesis [3].
The chelation behavior of platinum dichloride diphenylphosphine ethane with mixed phosphine-amine ligands demonstrates the versatility of this complex as a precursor for preparing heterobidentate systems. The 1,2-bis(diphenylphosphino)ethane ligand in the parent complex provides a stable chelating framework that can accommodate additional ligands while maintaining the square-planar geometry characteristic of platinum(II) complexes [4] [5].
When platinum dichloride diphenylphosphine ethane reacts with bis(diphenylphosphino)amine ligands, the resulting complexes exhibit distinctive coordination patterns. The reaction with bis(diphenylphosphino)amine leads to the formation of [Pt(diphenylphosphino ethane)(bis(diphenylphosphino)amine)]Cl2, where both bidentate ligands coordinate through their phosphorus atoms [6]. The bis(diphenylphosphino)amine ligand acts as a chelate, forming a four-membered ring with the platinum center.
The geometric constraints imposed by the chelating ligands result in characteristic bite angles. The diphenylphosphino ethane ligand typically exhibits a bite angle of approximately 85°, while the bis(diphenylphosphino)amine ligand shows a slightly smaller angle of about 84° [6]. These deviations from the ideal 90° angle reflect the structural constraints imposed by the ethylene and amine bridges, respectively.
Nuclear magnetic resonance spectroscopy provides valuable insights into the coordination behavior of these mixed-ligand systems. The 31P nuclear magnetic resonance spectra of complexes containing both diphenylphosphino ethane and bis(diphenylphosphino)amine ligands exhibit characteristic patterns that reflect the different phosphorus environments [6]. The phosphorus atoms of the diphenylphosphino ethane ligand typically appear as a doublet of doublets due to coupling with the platinum center and the neighboring phosphorus atoms.
The stability of these mixed-ligand complexes depends on several factors, including the electronic properties of the ligands and the steric requirements of the coordination environment. Complexes with diphenylphosphino ethane generally exhibit high stability due to the favorable chelate effect and the relatively flexible ethylene bridge [5]. The introduction of additional chelating ligands can enhance or diminish this stability, depending on the specific ligand combination.
Mixed phosphine-amine coordination has been extensively studied in the context of platinum complexes containing various nitrogen-donor ligands. The coordination of both phosphorus and nitrogen atoms to the platinum center creates a mixed donor environment that can influence the electronic properties of the complex [7]. This mixed coordination is particularly relevant for developing complexes with specific reactivity patterns or photophysical properties.
The preparation of mixed-ligand complexes often involves sequential ligand substitution reactions. Starting from platinum dichloride diphenylphosphino ethane, the first step typically involves the replacement of one or both chloride ligands with the desired nitrogen-donor ligand. This can be achieved through various synthetic approaches, including direct substitution, halide abstraction with silver salts, or pH-controlled reactions [8].
The halide exchange dynamics of platinum dichloride diphenylphosphine ethane in solution represent a fundamental aspect of its reactivity profile. These processes involve the substitution of chloride ligands with other halides or related anions, and they provide important insights into the mechanism of ligand substitution in square-planar platinum(II) complexes [9] [10].
Chloride-bromide exchange reactions occur readily when platinum dichloride diphenylphosphine ethane is treated with excess bromide ions in solution. The exchange follows an associative mechanism, where the incoming bromide ligand coordinates to the platinum center before the departure of the chloride ligand [9]. This process is facilitated by the relatively labile nature of the platinum-chloride bonds and the similar size and electronic properties of chloride and bromide ions.
The kinetics of halide exchange are influenced by several factors, including the concentration of the incoming halide, the nature of the solvent, and the temperature of the reaction. In polar solvents, the exchange rates are generally faster due to the stabilization of the transition state by solvent molecules [9]. The presence of coordinating solvents can also complicate the exchange process by competing with the halide ligands for coordination sites.
Iodide exchange occurs more slowly than bromide exchange, reflecting the larger size of the iodide ion and the resulting steric interactions. However, complete exchange can be achieved under appropriate conditions, typically requiring longer reaction times or elevated temperatures [9]. The exchange process is often monitored by nuclear magnetic resonance spectroscopy, which can provide information about the distribution of halide ligands and the kinetics of the exchange process.
Triflate substitution reactions represent a special case of halide exchange dynamics. When platinum dichloride diphenylphosphine ethane is treated with silver triflate, both chloride ligands can be replaced by triflate anions [9]. The resulting bis(triflate) complex exhibits different reactivity patterns compared to the parent dichloride complex, as the triflate ligands are more labile and can be easily displaced by other ligands.
The bis(triflate) complex reacts readily with tertiary phosphines such as triphenylphosphine or tributylphosphine, resulting in the displacement of one or both triflate ligands [9]. This enhanced reactivity compared to the dichloride complex makes the triflate derivative a valuable synthetic intermediate for preparing mixed-ligand complexes.
Solvent-mediated halide exchange represents another important aspect of the solution chemistry of platinum dichloride diphenylphosphine ethane. In chlorinated solvents, the complex can undergo exchange reactions with the solvent molecules, leading to the formation of various chloro complexes [9]. These reactions are often complicated by the simultaneous occurrence of multiple exchange processes and the formation of mixed-halide complexes.
Temperature-dependent halide exchange dynamics have been studied extensively using variable-temperature nuclear magnetic resonance spectroscopy. At low temperatures, the exchange rates are slow enough to observe distinct signals for different halide environments. As the temperature increases, the exchange rates accelerate, leading to coalescence of the nuclear magnetic resonance signals and eventually to a single averaged signal at high temperatures [9].
The reversible nature of halide exchange processes allows for the preparation of complexes with specific halide compositions through equilibrium control. By adjusting the relative concentrations of different halides in solution, it is possible to favor the formation of particular mixed-halide complexes [9]. This approach has been used to prepare complexes with controlled halide distributions for specific applications.